5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate
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Overview
Description
5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate is a complex organic compound with the molecular formula C20H29NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate involves multiple steps. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone, followed by [3+2]-cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under iodine-catalyzed conditions . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of metal catalysts and catalyst-free processes in water has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives .
Scientific Research Applications
5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Known for its antioxidant and free radical scavenging properties.
1,2-Dihydro-2,2,4-trimethylquinoline: Studied for its potential use in pharmaceuticals.
Uniqueness
5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate stands out due to its unique combination of structural features and biological activities.
Properties
CAS No. |
18429-83-9 |
---|---|
Molecular Formula |
C20H29NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H29NO5/c1-21-9-8-15-13(12-21)6-5-7-16(15)26-20(22)14-10-17(23-2)19(25-4)18(11-14)24-3/h10-11,13,15-16H,5-9,12H2,1-4H3/t13-,15-,16?/m0/s1 |
InChI Key |
ITPBBIALPUKKHC-JFXOEICMSA-N |
Isomeric SMILES |
CN1CC[C@H]2[C@H](C1)CCCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1CCC2C(C1)CCCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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